molecular formula C12H12N+ B14580165 N-Phenylanilinium CAS No. 61236-17-7

N-Phenylanilinium

Cat. No.: B14580165
CAS No.: 61236-17-7
M. Wt: 170.23 g/mol
InChI Key: DMBHHRLKUKUOEG-UHFFFAOYSA-O
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Description

N-Phenylanilinium refers to a protonated derivative of N-phenylaniline, where the amine group is quaternized, forming a cationic species. This compound is structurally characterized by two phenyl groups attached to a central nitrogen atom, which carries a positive charge. These compounds are often intermediates in organic synthesis or used in ionic liquids due to their charge-delocalized structures .

Properties

CAS No.

61236-17-7

Molecular Formula

C12H12N+

Molecular Weight

170.23 g/mol

IUPAC Name

diphenylazanium

InChI

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/p+1

InChI Key

DMBHHRLKUKUOEG-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenylanilinium can be synthesized through several methods. One common approach involves the reaction of aniline with a phenyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of aniline attacks the electrophilic carbon of the phenyl halide, resulting in the formation of this compound.

Another method involves the reduction of nitrobenzene in the presence of a catalyst, such as palladium on carbon, to form aniline, which is then reacted with a phenyl halide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration of benzene to form nitrobenzene, followed by catalytic hydrogenation to produce aniline. The aniline is then subjected to further reactions with phenyl halides under controlled conditions to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

N-Phenylanilinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Phenylanilinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenylanilinium involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the nitrogen atom donates its lone pair of electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The closest analogue identified in the evidence is N,N-Dimethylanilinium iodide (synonym: N,N-dimethylanilinium), a quaternary ammonium salt where the nitrogen atom is bonded to two methyl groups and one phenyl group, with iodide as the counterion . Below is a comparative analysis:

Property N-Phenylanilinium N,N-Dimethylanilinium Iodide
Structure N-phenylaniline protonated N,N-dimethylaniline quaternized with I⁻
Charge +1 (cation) +1 (cation with I⁻ counterion)
Substituents Two phenyl groups Two methyl groups, one phenyl group
Applications Limited data; likely synthetic intermediates Used in organic synthesis, dyes, and catalysis

Analytical Characterization

Per the Guidance on Requirements for Substances in Articles (), substituted anilinium ions can be identified via:

  • Elemental Analysis : Detects nitrogen and other constituent elements.
  • Spectroscopic Methods : NMR for structural elucidation, mass spectrometry for molecular weight determination.
  • Chromatography : HPLC or GC-MS to separate and quantify mixtures .

Stability and Reactivity

  • This compound : Likely less stable than alkyl-substituted analogues due to steric hindrance from bulky phenyl groups.
  • N,N-Dimethylanilinium Iodide : Enhanced stability from methyl substituents, making it more suitable for synthetic applications .

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